
Copper(II) ionophore I
Vue d'ensemble
Description
Copper(II) ionophore I is a neutral ionophore for Cu2±selective polymer membrane electrodes . It is also known by its synonyms o-XBDiBDTC and o-Xylylenebis(N,N-diisobutyldithiocarbamate) . Ionophores are chemical species that reversibly bind ions . Many ionophores are lipid-soluble entities that transport ions across the cell membrane .
Synthesis Analysis
Research on ion-selective electrodes sensitive to copper (II) ions has used Schiff bases and their Cu (II) complexes as active components of ion-selective membranes . The Schiff bases differ in the type and amount of substituents in the benzene ring and/or in the aliphatic chain . A two-part strategy is employed for maximum selectivity: Cu(II) binding is augmented by a covalently grafted ionophore, while binding of other metals is prevented by chemical blocking of nonselective surface adsorption sites .Molecular Structure Analysis
Copper(II) ionophore I contains total 76 bond(s); 32 non-H bond(s), 8 multiple bond(s), 14 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 2 (thio-) carbamate(s) (aliphatic) . In the structure of the mononuclear complex (HL 1 Cu), which crystalizes in one molecule of water, the Cu (II) ion coordinates two phenolate oxygen atoms and two imine nitrogen atoms of the doubly deprotonated Schiff base .Chemical Reactions Analysis
Copper(II) ionophore I has been used in the development of ion-selective electrodes sensitive to copper (II) ions . The ionophoric properties of newly synthesized Schiff base ligands and their complexes with copper (II) have been investigated . The resulting electrodes selectively detect Cu(II) in a complex medium comprising several interfering metals .Physical And Chemical Properties Analysis
Copper(II) ionophore I has a molecular weight of 512.90 g/mol . It is also known as o-XBDiBDTC and o-Xylylenebis(N,N-diisobutyldithiocarbamate) . The melting point of Copper(II) ionophore I is 91-92 °C .Applications De Recherche Scientifique
Detection in Aqueous Phase
Copper(II) ion chemical sensors based on ionophores like acyl pyridine thiourea derivative have shown potential in detecting Cu2+ ions in aqueous phase. Such ionophores, like the N-pyridyl-N’-(butyryl)thiourea (PT1), exhibit ideal responses towards copper(II) ions over specific concentration ranges and are applicable in reproducibility and regeneration of the ionophore with moderate relative standard deviation (RSD) values (Khairul et al., 2016).
Biomedical Applications
Copper ionophores play a significant role in biomedical applications, particularly in treating copper-related diseases. By altering the concentration, distribution, and reactivity of endogenous copper ions, these ionophores hold potential in regenerating metal homeostasis and treating diseases linked to copper dyshomeostasis (Oliveri, 2020).
Cancer Research
In cancer research, copper ionophores like flavones have been investigated for their potential to disrupt abnormal redox homeostasis in cancer cells. These ionophores can increase copper accumulation in cancer cells, leading to mitochondria-dependent apoptosis. The structural basis and chemical driving forces behind such ionophores' effectiveness are areas of active research (Dai et al., 2017).
Environmental Monitoring
Ionophores like 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione (H(2)L) have been used in developing copper-selective poly(vinyl) chloride (PVC) membrane electrodes for environmental monitoring. These ionophores offer a reliable method for direct determination of copper(II) ions in various samples, including soils and alloys, showing promise in environmental and industrial applications (Kopylovich et al., 2011).
Orientations Futures
Copper ionophores have shown promise in selectively inducing cuproptosis of cancer cells compared to normal cells . This intrinsic selectivity towards cancer cells and the mechanisms responsible for this selectivity are areas of ongoing research . The development of new therapeutic agents should aim to increase selectivity and therefore reduce side effects .
Propriétés
IUPAC Name |
[2-[bis(2-methylpropyl)carbamothioylsulfanylmethyl]phenyl]methyl N,N-bis(2-methylpropyl)carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2S4/c1-19(2)13-27(14-20(3)4)25(29)31-17-23-11-9-10-12-24(23)18-32-26(30)28(15-21(5)6)16-22(7)8/h9-12,19-22H,13-18H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEGUDLMKJATMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)SCC1=CC=CC=C1CSC(=S)N(CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409087 | |
| Record name | Copper(II) ionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) ionophore I | |
CAS RN |
125769-67-7 | |
| Record name | Copper(II) ionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




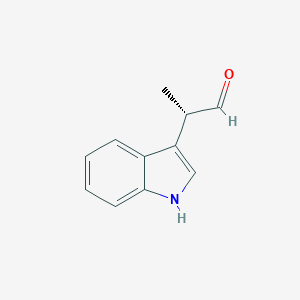

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)

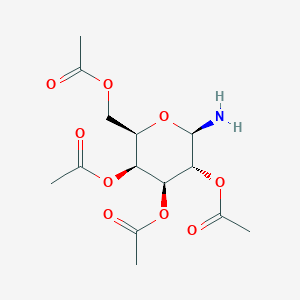
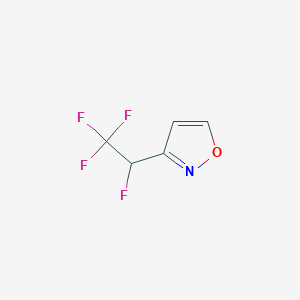
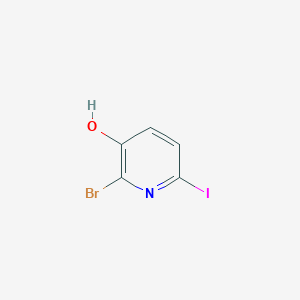
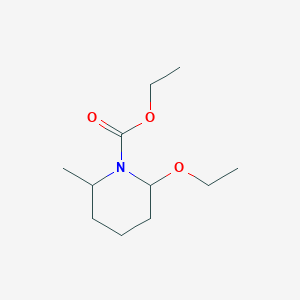
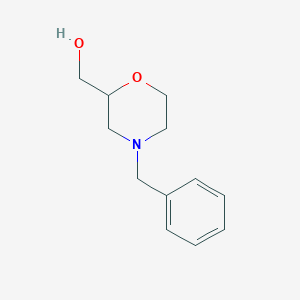


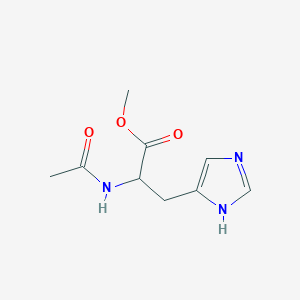
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)